molecular formula C11H10ClN3OS2 B2935040 2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole CAS No. 898730-98-8

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole

Cat. No.: B2935040
CAS No.: 898730-98-8
M. Wt: 299.79
InChI Key: ONHPCRFQRMOKST-UHFFFAOYSA-N
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Description

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c12-6-9(16)13-10-14-15-11(18-10)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPCRFQRMOKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole typically involves the reaction of benzylthiol with 5-chloroacetylamido-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in sulfoxides or sulfones, while substitution of the chloro group with an amine yields the corresponding amine derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound may also interfere with cellular signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

2-Benzylthio-5-chloroacetylamido-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews various studies focusing on its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C11H10ClN3OS2
  • Molecular Weight : 273.79 g/mol
  • Structure : The compound features a thiadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl thio derivatives with chloroacetylamides under controlled conditions. This process can be optimized using phase-transfer catalysis to enhance yield and purity.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, MTT assays indicated that it exhibits considerable antiproliferative activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines with IC50 values ranging from 5 to 20 µM depending on the cell type .
    • A study demonstrated that derivatives of this compound exhibited broad-spectrum activity with GI50 values ranging from 2.02 to 7.82 µM across 50 different human cancer cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. Similar compounds have been linked to the inhibition of pfkfb3 kinase, which plays a critical role in cancer metabolism and growth regulation.

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have exhibited antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections alongside its anticancer properties .

Table: Summary of Biological Activities

Study ReferenceActivity TypeCell Lines TestedIC50/Activity Level
AnticancerHCT-116, MCF-7IC50: 5 - 20 µM
AnticancerNCI-60 Cell LinesGI50: 2.02 - 7.82 µM
AntimicrobialVarious BacteriaActivity against multiple strains

Q & A

Q. Why do computational models sometimes fail to predict experimental spectroscopic data accurately?

  • Methodology : Basis set limitations (e.g., 6-311+G(2d2p)) and solvent effects (implicit vs. explicit models) contribute to deviations. For 5-(4-chlorophenyl)-thiadiazole, TD-DFT with a polarizable continuum model (PCM) improved agreement with experimental UV-Vis spectra .

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